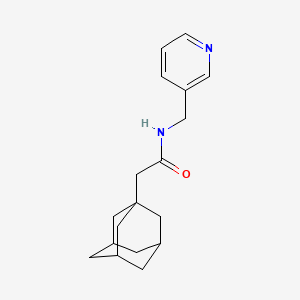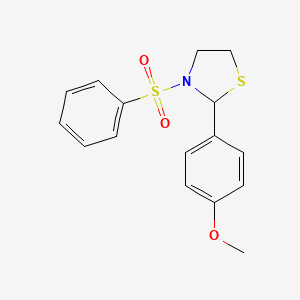
2-(1-adamantyl)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(3-pyridinylmethyl)acetamide, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule that belongs to the class of N-acylpyridine-2-carboxamides, which has been shown to exhibit promising pharmacological properties. In
作用机制
The exact mechanism of action of ADMET is not fully understood. However, it has been reported to interact with various molecular targets, including tubulin, histone deacetylase, and beta-amyloid. ADMET has also been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt pathway, the MAPK pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
ADMET has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, anti-oxidant, and neuroprotective effects. ADMET has also been reported to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes.
实验室实验的优点和局限性
One of the advantages of using ADMET in lab experiments is its high potency and selectivity towards its molecular targets. ADMET is also relatively easy to synthesize and purify, making it an attractive candidate for drug development. However, one of the limitations of using ADMET in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for ADMET research. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop novel ADMET derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, ADMET can be used as a molecular probe to study the molecular mechanisms underlying various diseases, which can lead to the identification of novel therapeutic targets.
合成方法
The synthesis of ADMET involves the reaction of 1-adamantylamine with 3-pyridinecarboxaldehyde in the presence of acetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure ADMET. This method has been reported to yield ADMET in good to excellent yields and is relatively simple to perform.
科学研究应用
ADMET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ADMET has been shown to exhibit potent anti-proliferative activity against different cancer cell lines, including breast, lung, and prostate cancer cells. ADMET has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In Alzheimer's disease research, ADMET has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a crucial role in the pathogenesis of Alzheimer's disease. ADMET has also been reported to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, ADMET has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. ADMET has also been reported to improve motor function in animal models of Parkinson's disease.
属性
IUPAC Name |
2-(1-adamantyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(20-12-13-2-1-3-19-11-13)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h1-3,11,14-16H,4-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOPMFTLALTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5007600.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5007612.png)


![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5007635.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5007643.png)
![1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5007649.png)
![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)
![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B5007665.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5007677.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5007699.png)
![1-{2-[5-(2-furyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5007705.png)